6-Bromo-5-fluoroquinolin-2(1H)-one
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Overview
Description
6-Bromo-5-fluoroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by the presence of bromine and fluorine atoms at the 6th and 5th positions, respectively, on the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Bromination: The quinoline derivative is brominated at the 6th position using bromine or a brominating agent under controlled conditions.
Fluorination: The brominated intermediate is then subjected to fluorination at the 5th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Cyclization: The final step involves cyclization to form the quinolinone ring, which can be achieved through various methods, including heating or using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoroquinolin-2(1H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives with higher oxidation states or reduction to form dihydroquinolinone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) in the presence of bases like triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and biaryl derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-fluoroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving quinolinone derivatives.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-fluoroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-5-chloroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
5,6-Difluoroquinolin-2(1H)-one: Similar structure but with fluorine atoms at both the 5th and 6th positions.
Uniqueness
6-Bromo-5-fluoroquinolin-2(1H)-one is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H5BrFNO |
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Molecular Weight |
242.04 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,(H,12,13) |
InChI Key |
PLZZZOXNCHGVEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)Br)F |
Origin of Product |
United States |
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